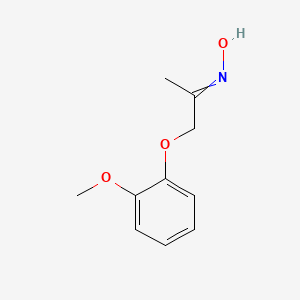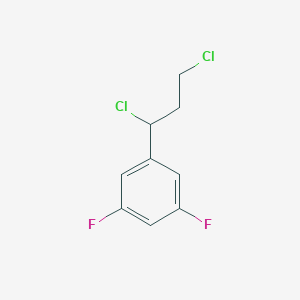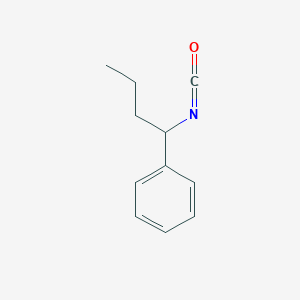
1-Isocyanatobutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanatobutylbenzene is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-NCO) attached to a butyl chain, which is further connected to a benzene ring
Preparation Methods
1-Isocyanatobutylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with phosgene, followed by the introduction of a benzene ring. The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1-Isocyanatobutylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the isocyanate group to an amine group. Reagents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates. Typical reagents include alcohols and amines.
Addition: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates or ureas.
Scientific Research Applications
1-Isocyanatobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential use in bioconjugation techniques, where it can be used to modify biomolecules for research purposes.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1-Isocyanatobutylbenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can react with various nucleophiles, such as amines and alcohols, to form stable products like ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Isocyanatobutylbenzene can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Similar in structure but with a phenyl group instead of a butylbenzene group.
Methyl isocyanate: Contains a methyl group instead of a butylbenzene group, making it more volatile and reactive.
Hexamethylene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for polymerization reactions.
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the butylbenzene moiety. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-isocyanatobutylbenzene |
InChI |
InChI=1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
InChI Key |
DBIFYCHKYHLKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B13696042.png)
![3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13696044.png)
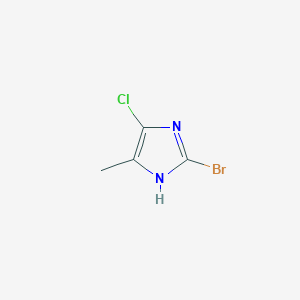
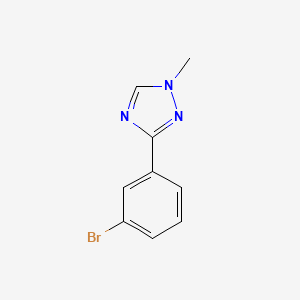
![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)

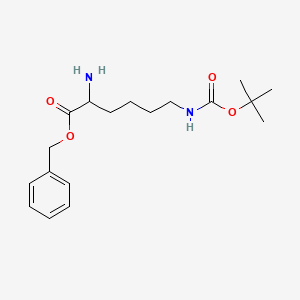

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
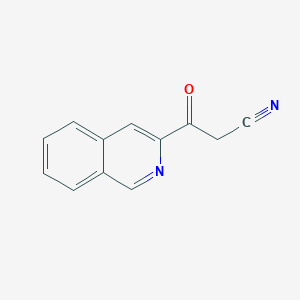
![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
